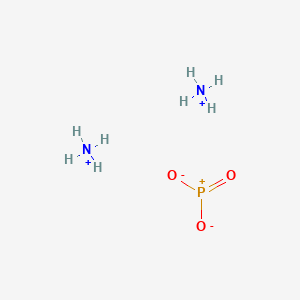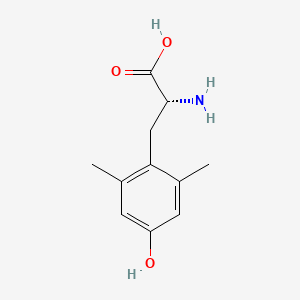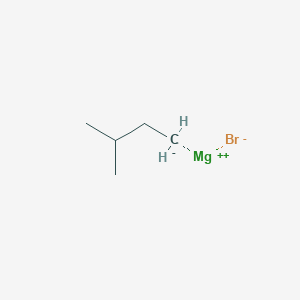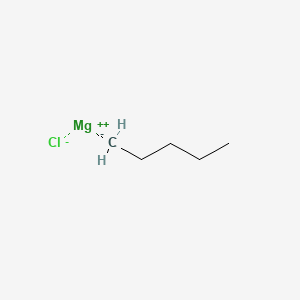
リン酸二水素アンモニウム
説明
Diammonium phosphite is an inorganic compound with the chemical formula (NH₄)₂HPO₃ It is a salt composed of ammonium ions and phosphite ions
科学的研究の応用
Diammonium phosphite has several applications in scientific research, including:
Agriculture: It is used as a fertilizer to provide essential nutrients to plants. The phosphite ion is known to enhance plant growth and resistance to certain diseases.
Chemistry: Diammonium phosphite is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential role in biological systems and its effects on cellular processes.
Industry: Diammonium phosphite is used in the production of flame retardants, water treatment chemicals, and other industrial products.
作用機序
Target of Action
Diammonium phosphite, also known as Diammonium hydrogen phosphite, primarily targets soil and plants. It is used as a fertilizer and has been shown to have significant effects on plant growth and soil health . The compound interacts with the soil and plant roots, providing essential nutrients that promote plant growth .
Mode of Action
The mode of action of Diammonium phosphite involves its interaction with its targets, resulting in changes that promote plant growth. When applied to soil, Diammonium phosphite reacts with the soil components, releasing phosphorus, an essential nutrient for plant growth . This phosphorus is then absorbed by the plant roots and utilized for various biological processes, promoting plant growth and development .
Biochemical Pathways
Diammonium phosphite affects several biochemical pathways in plants. The phosphorus released by Diammonium phosphite is a key component of ATP, DNA, and other essential biomolecules . It plays a crucial role in energy transfer, photosynthesis, and other metabolic processes in plants . The increased availability of phosphorus enhances these processes, leading to improved plant growth and productivity .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism in animals and humans, in the context of Diammonium phosphite, we can discuss its absorption, distribution, metabolism, and excretion (ADME) in the soil-plant system. Diammonium phosphite is highly soluble in water, which facilitates its absorption by plant roots . Once absorbed, the phosphorus is distributed throughout the plant via the vascular system . The compound is metabolized in the plant, with the phosphorus being incorporated into various biomolecules . Any unabsorbed Diammonium phosphite can be leached from the soil or undergo chemical transformations .
Result of Action
The molecular and cellular effects of Diammonium phosphite’s action are seen in the enhanced growth and productivity of plants . On a molecular level, the increased availability of phosphorus allows for more efficient energy transfer and synthesis of essential biomolecules . On a cellular level, this can lead to increased rates of cell division and growth, resulting in overall improved plant growth and yield .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diammonium phosphite. Soil pH, temperature, and moisture levels can affect the solubility and availability of the phosphorus . Additionally, the presence of other nutrients in the soil can interact with Diammonium phosphite, potentially affecting its efficacy . Therefore, for optimal results, the application of Diammonium phosphite should be tailored to the specific environmental conditions of the area .
準備方法
Synthetic Routes and Reaction Conditions: Diammonium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with ammonia (NH₃). The reaction typically occurs in an aqueous solution, where phosphorous acid reacts with ammonia to form diammonium phosphite:
H3PO3+2NH3→(NH4)2HPO3
The reaction is usually carried out at room temperature, and the product can be isolated by evaporating the water from the solution.
Industrial Production Methods: In an industrial setting, the production of diammonium phosphite involves the controlled reaction of phosphorous acid with ammonia gas. The process is optimized to ensure high yield and purity of the product. The resulting diammonium phosphite is then crystallized and dried for use in various applications.
化学反応の分析
Types of Reactions: Diammonium phosphite undergoes several types of chemical reactions, including:
Oxidation: Diammonium phosphite can be oxidized to form diammonium phosphate (NH₄)₂HPO₄.
Reduction: Under certain conditions, diammonium phosphite can be reduced to form phosphine gas (PH₃).
Substitution: Diammonium phosphite can participate in substitution reactions where the phosphite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents to convert diammonium phosphite to diammonium phosphate.
Reducing Agents: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce diammonium phosphite to phosphine gas.
Substitution Reactions: Various acids and bases can be used to facilitate substitution reactions involving diammonium phosphite.
Major Products Formed:
Oxidation: Diammonium phosphate (NH₄)₂HPO₄
Reduction: Phosphine gas (PH₃)
Substitution: Various substituted phosphite compounds
類似化合物との比較
Diammonium phosphite can be compared with other similar compounds, such as:
Diammonium Phosphate (NH₄)₂HPO₄: Unlike diammonium phosphite, diammonium phosphate is a common fertilizer that provides both nitrogen and phosphorus to plants. It is more stable and widely used in agriculture.
Monoammonium Phosphate (NH₄H₂PO₄): This compound is also used as a fertilizer and has similar applications to diammonium phosphate but with different nutrient ratios.
Ammonium Phosphite (NH₄H₂PO₃): This compound is similar to diammonium phosphite but contains only one ammonium ion per phosphite ion.
Diammonium phosphite is unique due to its specific chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in enhancing plant growth make it a valuable compound for research and industrial use.
特性
IUPAC Name |
diazanium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFCIOKWJELSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][P+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889682 | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22132-71-4 | |
| Record name | Diammonium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)




